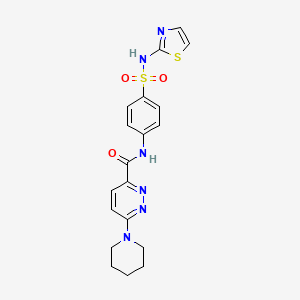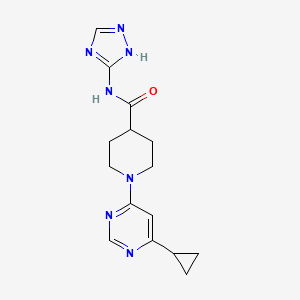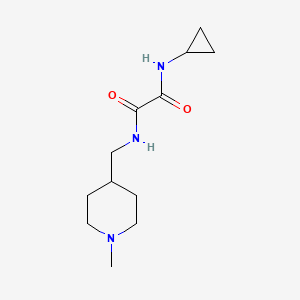![molecular formula C19H31NO3 B2596715 3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID CAS No. 384334-66-1](/img/structure/B2596715.png)
3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID is a complex organic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,5,7-trimethyladamantane with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with 3-methylbutanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The adamantane structure allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of 3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The formamido group may participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanoic acid: A simpler analog without the adamantane structure.
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol, which share the adamantane core but differ in functional groups.
Uniqueness
3-METHYL-2-[(3,5,7-TRIMETHYLADAMANTAN-1-YL)FORMAMIDO]BUTANOIC ACID is unique due to its combination of the adamantane core and the formamido group, providing a balance of stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
IUPAC Name |
3-methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-12(2)13(14(21)22)20-15(23)19-9-16(3)6-17(4,10-19)8-18(5,7-16)11-19/h12-13H,6-11H2,1-5H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZWQCYKYWHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)

![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2596641.png)
![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2596644.png)

![2-cyclopropyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2596652.png)


